Psammaplin A

描述

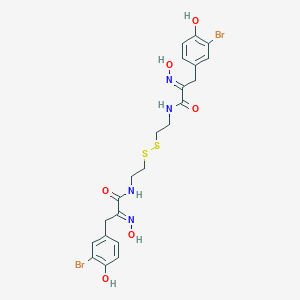

沙马普林A 是一种源自海洋海绵的天然化合物。 它是一种对称的溴酪氨酸衍生的二硫键二聚体,以其广泛的生物活性谱而闻名,特别是其抗菌和抗增殖活性 . 沙马普林A 因其对组蛋白脱乙酰酶和 DNA 甲基转移酶的强效抑制作用而备受关注 .

科学研究应用

沙马普林A 在科学研究中具有广泛的应用,包括:

作用机制

生化分析

Biochemical Properties

Psammaplin A has shown potent inhibitory activity against class I histone deacetylases (HDACs) and DNA methyltransferases . It interacts with these enzymes, leading to changes in gene expression and cellular function . The compound’s cytotoxic properties are related to peroxisome proliferator-activated receptor γ (PPARγ) activation .

Cellular Effects

In cellular contexts, this compound has been shown to improve cell survival, recover glutathione (GSH) content, and reduce reactive oxygen species (ROS) release at nanomolar concentrations . It influences cell function by restoring mitochondrial membrane potential, blocking mitochondrial permeability transition pore opening, and reducing cyclophilin D expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively induces hyperacetylation of histones in cells, leading to the upregulation of certain genes . It also activates PPARγ, enhancing the gene expression of antioxidant enzymes such as catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is known that the compound is rapidly eliminated following intravenous injection .

Metabolic Pathways

It is known that the compound can influence metabolic processes through its interactions with enzymes and other biomolecules .

Transport and Distribution

This compound is known to be highly distributed to lung tissues, indicating potential for development as a lung cancer treatment agent . The specific transporters or binding proteins it interacts with are not currently known.

准备方法

合成路线和反应条件: 沙马普林A 的合成通常涉及使用乙酸和哌啶将 4-羟基苯甲醛与乙酰乙酸乙酯进行 Knoevenagel 缩合 . 此反应生成 α,β-不饱和酯,该酯经过进一步转化形成沙马普林A。

工业生产方法: 虽然具体的工业生产方法没有得到广泛的记录,但在实验室环境中合成沙马普林A 为潜在的规模化生产奠定了基础。 使用市售起始材料和高效合成路线有利于生产沙马普林A 及其类似物 .

化学反应分析

反应类型: 沙马普林A 经历各种化学反应,包括:

氧化: 沙马普林A 可以被氧化形成不同的衍生物。

常用试剂和条件:

氧化: 常见的氧化剂如过氧化氢或高锰酸钾。

还原: 还原剂如硼氢化钠或谷胱甘肽。

取代: 各种亲核试剂可用于取代反应。

相似化合物的比较

- Psammaplin B

- Psammaplin K

- Bisaprasin

Comparison: Psammaplin A is unique due to its symmetrical disulfide dimer structure, which contributes to its potent inhibitory activity . While similar compounds like Psammaplin B and Psammaplin K also exhibit inhibitory effects on histone deacetylases, this compound stands out for its broad bioactive spectrum and higher potency .

生物活性

Psammaplin A, a natural compound derived from marine sponges, has garnered significant attention due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential therapeutic applications.

Overview of this compound

This compound is classified as a disulfide-linked dimer of bromotyrosine alkaloids. Its unique structure contributes to its biological activity, particularly its ability to inhibit histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression. The compound exhibits a broad spectrum of bioactivities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.

Histone Deacetylase Inhibition

this compound has been shown to selectively inhibit class I HDACs, leading to hyperacetylation of histones. This mechanism is crucial for regulating gene expression involved in cell cycle arrest and apoptosis. The compound's IC50 values for HDAC inhibition range from 0.003 to 1 µM, indicating potent activity against these enzymes .

Enzyme Inhibition Profile

In addition to HDACs, this compound inhibits several other enzymes, including:

- DNA gyrase

- Topoisomerase II

- Farnesyl protein transferase

- Leucine aminopeptidase

- DNA polymerase α-primase

These inhibitory actions contribute to its cytotoxic effects against various cancer cell lines .

Anticancer Activity

This compound exhibits significant antiproliferative effects against a range of cancer cell lines. Some notable findings include:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Triple-negative breast (MDA-MB-231) | 0.2 |

| Colon (HCT15) | 0.5 |

| Ovarian (SK-OV-3) | 0.8 |

| Lung (A549) | 1.0 |

| Endometrial (Ishikawa) | 1.5 |

These results indicate that this compound is particularly effective against aggressive cancer types .

Case Studies and Research Findings

-

Antitumor Effects in Vivo

In studies involving xenografted mice models with HCT116 or MCF-7 tumors, this compound demonstrated significant tumor growth inhibition at doses of 40 mg/kg . -

Mechanistic Studies on Eryptosis

Research has shown that this compound induces eryptosis (programmed death of erythrocytes) by increasing intracellular calcium levels and ceramide abundance, which is indicative of oxidative stress . -

Synthesis and Derivative Studies

Several analogs of this compound have been synthesized to enhance its biological activity. For instance, modifications have led to compounds with comparable or improved cytotoxicity against cancer cells while maintaining enzyme inhibition properties .

属性

IUPAC Name |

3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAFSGDNHVBIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Br2N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017658 | |

| Record name | Psammaplin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110659-91-1 | |

| Record name | Psammaplin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。